(Piperidin-4-ylmethyl)urea dihydrochloride
Description
Significance of Piperidine (B6355638) and Urea (B33335) Moieties in Contemporary Chemical Science
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to serve as a versatile pharmacophore, influencing the physicochemical properties of a molecule, such as its solubility and lipophilicity. The piperidine moiety can also engage in crucial interactions with biological targets, including hydrogen bonding and ionic interactions, thereby modulating the pharmacological activity of a compound. In drug discovery, the piperidine scaffold is a cornerstone in the design of agents targeting the central nervous system, as well as in the development of antihistamines, analgesics, and anticancer drugs.
Structural Overview of (Piperidin-4-ylmethyl)urea (B3245183) and its Chemical Analogues
(Piperidin-4-ylmethyl)urea dihydrochloride (B599025) is a synthetic organic compound that integrates the piperidine and urea functionalities. Its structure consists of a piperidine ring substituted at the 4-position with a methyl group that is, in turn, linked to a urea moiety. The "dihydrochloride" designation indicates that the compound is supplied as a salt, with two equivalents of hydrochloric acid, which protonates the basic nitrogen atoms, thereby enhancing its stability and solubility in aqueous media.
Due to the limited specific research on (Piperidin-4-ylmethyl)urea dihydrochloride, an examination of its close chemical analogues is instructive. These related compounds share the core piperidinyl-urea scaffold and have been investigated for various research applications.
A notable analogue is (1-Methyl-piperidin-4-yl)-urea , where a methyl group is directly attached to the nitrogen atom of the piperidine ring. nih.gov This compound has been a subject of interest in medicinal chemistry due to its potential biological activities. evitachem.com Another related structure is Piperidin-4-yl-urea hydrochloride , which lacks the methyl linker between the piperidine ring and the urea group. rdchemicals.com The synthesis and optimization of such piperidin-4-yl-urea derivatives have been explored, for instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov
The structural variations among these analogues, such as the presence or absence of a methyl group on the piperidine nitrogen or the nature of the linker to the urea moiety, can significantly influence their chemical properties and biological activity.
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C7H17Cl2N3O | Piperidine ring, methyl linker to urea, dihydrochloride salt |
| (1-Methyl-piperidin-4-yl)-urea | C7H15N3O | N-methylated piperidine ring directly linked to urea |
| Piperidin-4-yl-urea hydrochloride | C6H14ClN3O | Piperidine ring directly linked to urea, hydrochloride salt |
Historical Context of Piperidine and Urea Derivatives in Organic Synthesis Research
The history of piperidine and urea derivatives is deeply rooted in the development of organic chemistry. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. Industrially, the synthesis of piperidine is achieved through the hydrogenation of pyridine (B92270). researchgate.net The development of methods for the synthesis of substituted piperidines has been a continuous area of research, driven by the prevalence of this scaffold in biologically active molecules. mdpi.com
The synthesis of urea holds a landmark position in the history of chemistry. In 1828, Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that is widely cited as a pivotal moment in the decline of vitalism, the theory that organic compounds could only be produced by living organisms. This breakthrough laid the foundation for modern organic synthesis. Traditional methods for synthesizing urea derivatives often involved the use of phosgene (B1210022) or isocyanates. tandfonline.com However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more efficient synthetic routes. tandfonline.com The ongoing exploration of novel synthetic methodologies for both piperidine and urea derivatives continues to expand the toolkit of medicinal chemists, enabling the creation of new and complex molecules for scientific investigation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-4-ylmethylurea;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)10-5-6-1-3-9-4-2-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDRCNMKANIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Piperidin 4 Ylmethyl Urea Dihydrochloride
Strategies for the Construction of the Piperidin-4-ylmethyl Core
The piperidin-4-ylmethyl core is a crucial building block, and its synthesis can be approached through several established chemical transformations. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the preparation of a variety of substituted piperidine (B6355638) derivatives.
Reductive Amination Approaches for Piperidine Ring Formation
Reductive amination is a powerful and widely used method for the synthesis of amines, including the piperidine ring system. This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the piperidin-4-ylmethyl core, a common strategy begins with a suitably protected piperidin-4-one derivative.
One such pathway involves the reductive amination of N-Boc-piperidin-4-one. The ketone is first reacted with a source of ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Subsequent chemical modifications can then be performed to introduce the methylurea (B154334) moiety. A prominent reducing agent for this transformation is sodium triacetoxyborohydride, which is known for its mildness and selectivity. nih.govgoogle.com
Alternatively, the synthesis can commence from a precursor already containing the piperidine ring, such as a piperidine-4-carboxaldehyde derivative. Reductive amination of this aldehyde with an appropriate amine, followed by deprotection, yields the desired 4-(aminomethyl)piperidine (B1205859).
Table 1: Examples of Reductive Amination for Piperidine Synthesis
| Starting Material | Amine Source | Reducing Agent | Product | Yield (%) | Reference |
| N-Boc-piperidin-4-one | N-methylpiperazine | Sodium triacetoxyborohydride | N-Boc-4-(1-methylpiperazin-4-yl)piperidine | - | google.com |
| Pyrazolo[1,5-a]pyrimidine-2-carbaldehyde | 3-ethyl-1-(piperidin-4-yl)urea | Sodium triacetoxyborohydride | Substituted (piperidin-4-ylmethyl)urea (B3245183) derivative | 52 | nih.gov |
Note: The yields are as reported in the cited literature for analogous transformations.
Nucleophilic Substitution Reactions in Piperidine Functionalization
Nucleophilic substitution reactions provide another versatile avenue for the functionalization of the piperidine ring at the 4-position. This strategy typically involves the displacement of a leaving group on a pre-formed piperidine scaffold with a suitable nucleophile.
A common approach starts with a piperidine-4-methanol derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nitrogen-containing nucleophile, like ammonia or a protected amine, furnishes the 4-(aminomethyl)piperidine core. The reactivity in nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine has been studied, providing insights into the mechanistic aspects of such transformations. nih.gov
The choice of solvent and base is critical in these reactions to ensure efficient substitution and minimize side reactions such as elimination.
Multicomponent Reactions for Piperidine Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like substituted piperidines.
While a direct one-pot synthesis of (Piperidin-4-ylmethyl)urea via an MCR is not extensively documented, the synthesis of key precursors such as piperidin-4-one derivatives can be achieved through MCRs. asianpubs.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis or related MCRs can be employed to construct the piperidine ring with functionalities that can be later converted to the aminomethyl group. The use of MCRs in the synthesis of various active pharmaceutical ingredients highlights their significance in modern drug discovery. nih.govrug.nl
Formation of the Urea (B33335) Linkage
Once the piperidin-4-ylmethyl core, typically as 4-(aminomethyl)piperidine, is synthesized, the final step is the formation of the urea linkage. Several methods are available for this transformation, ranging from classical approaches using phosgene (B1210022) derivatives to more modern, phosgene-free alternatives.
Phosgene-Derived and Phosgene-Free Carbonylation Methods
Historically, phosgene has been a primary reagent for the synthesis of ureas from amines. The reaction of an amine with phosgene generates a highly reactive carbamoyl (B1232498) chloride or isocyanate intermediate, which then reacts with another amine molecule to form the urea. Due to the high toxicity of phosgene, safer alternatives have been developed. These include solid phosgene equivalents like triphosgene (B27547) and carbonyldiimidazole (CDI). rsc.orgnih.gov
Phosgene-free methods are increasingly favored due to safety and environmental concerns. These methods often involve the use of carbonates, such as dimethyl carbonate or diethyl carbonate, which react with amines under catalytic conditions to form ureas. researchgate.net Another approach is the reductive carbonylation of nitro compounds in the presence of an amine.
Table 2: Comparison of Carbonylating Agents for Urea Synthesis
| Carbonylating Agent | Advantages | Disadvantages |
| Phosgene | High reactivity, cost-effective | Extremely toxic gas |
| Triphosgene | Solid, easier to handle than phosgene | Still releases phosgene in situ |
| Carbonyldiimidazole (CDI) | Solid, non-toxic byproducts | Can be moisture sensitive |
| Dialkyl Carbonates | Low toxicity, environmentally benign | Often require catalysts and higher temperatures |
Isocyanate Chemistry in Urea Synthesis
The reaction of an isocyanate with an amine is one of the most direct and common methods for the synthesis of ureas. For the preparation of (Piperidin-4-ylmethyl)urea, two main strategies can be employed using isocyanate chemistry.
The first approach involves the reaction of 4-(aminomethyl)piperidine with a source of isocyanic acid, such as potassium isocyanate, in an aqueous or mixed solvent system. This method is straightforward and often provides the desired monosubstituted urea in good yield.
The second strategy involves the in-situ generation of an isocyanate from 4-(aminomethyl)piperidine, for example, through a Curtius, Hofmann, or Lossen rearrangement of a suitable precursor. The resulting isocyanate can then be trapped with ammonia to yield the final urea product. nih.gov A versatile two-step procedure for the synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl (B1604629) group, affording the terminal urea. bioorganic-chemistry.com
Green Chemistry Approaches to Urea Formation
The synthesis of urea and its derivatives is a cornerstone of the chemical and pharmaceutical industries. nih.gov Traditionally, these methods have often relied on hazardous reagents like phosgene and its derivatives, or energy-intensive processes. nih.govmdpi.com In response to growing environmental concerns, significant research has been directed towards developing "green" and sustainable pathways for urea formation. These approaches aim to reduce waste, avoid toxic substances, and lower energy consumption. researchgate.net
A promising green strategy involves the electrocatalytic synthesis of urea from nitrate (B79036) (NO₃⁻) and carbon dioxide (CO₂) under ambient conditions. springernature.com This method not only utilizes readily available and less energy-intensive starting materials compared to the dinitrogen (N₂) used in traditional ammonia production but also offers a pathway to synthesize urea using renewable electricity at room temperature. springernature.com Researchers have developed nanocatalysts, such as indium hydroxide (B78521) (In(OH)₃), that can facilitate the direct C-N coupling required for urea production with high selectivity and energy efficiency. springernature.com
Table 1: Comparison of Green Urea Synthesis Approaches
| Approach | Nitrogen Source | Carbon Source | Key Advantages | Challenges |
|---|---|---|---|---|
| Electrocatalysis | Nitrate (NO₃⁻) | Carbon Dioxide (CO₂) | Ambient temperature/pressure; uses renewable electricity; potential to use wastewater nitrate. springernature.com | Catalyst development; scaling up production; current efficiency and yield limitations. springernature.com |
| Green Ammonia Pathway | Dinitrogen (N₂) via Haber-Bosch | Captured Carbon Dioxide (CO₂) | Utilizes CO₂ from various sources (biomass, DAC); reduces fossil fuel dependency. researchgate.netrsc.org | High energy cost of water electrolysis for green hydrogen; infrastructure for CO₂ capture. rsc.org |
| Biomass Gasification | Biomass | Biomass | Uses renewable feedstock; potential for carbon-neutral cycle. researchgate.net | Complex purification of syngas; catalyst deactivation; process optimization. researchgate.net |
Convergent and Linear Synthesis Pathways for (Piperidin-4-ylmethyl)urea Dihydrochloride (B599025)
For a molecule like (Piperidin-4-ylmethyl)urea dihydrochloride, both pathways can be conceptualized.
Linear Pathway: A typical linear synthesis would begin with a pre-functionalized piperidine, such as 4-(aminomethyl)piperidine. This starting material would then undergo a series of reactions to build the urea moiety. For instance, the nitrogen of the piperidine ring might first be protected with a suitable group (e.g., Boc). The primary amine would then be reacted with a reagent like potassium cyanate (B1221674) in an acidic aqueous solution to form the terminal urea group. A final deprotection step would yield the target compound, which can then be converted to its dihydrochloride salt.
Convergent Pathway: A convergent approach would involve the separate synthesis of two key intermediates. One fragment would be a protected piperidine-4-methanamine derivative. The second fragment would be an activated urea precursor. For example, 4-(aminomethyl)piperidine could be reacted with N,N′-carbonyldiimidazole (CDI), a safer alternative to phosgene, to form an activated imidazole-1-carboxamide intermediate. nih.gov This intermediate is then reacted with ammonia in a separate step to complete the urea formation. This approach converges the piperidine backbone and the terminal NH₂ group onto the central carbonyl carbon in two distinct, planned stages.
Derivatization and Analogue Synthesis of (Piperidin-4-ylmethyl)urea Scaffolds
The (Piperidin-4-ylmethyl)urea scaffold is a versatile template for chemical modification in drug discovery. The urea moiety can form multiple stable hydrogen bonds, while the piperidine ring acts as a common structural element in pharmaceuticals, influencing properties like solubility and receptor binding. nih.govnih.gov Derivatization allows for the systematic exploration of chemical space to optimize biological activity and physicochemical properties. acs.org
The two nitrogen atoms of the urea group are primary sites for modification. Substituting the hydrogen atoms on the terminal nitrogen (N') or the nitrogen adjacent to the piperidinemethyl group (N) can profoundly influence a molecule's properties. nih.gov Introducing different functionalities can modulate hydrogen bonding capacity, lipophilicity, and conformational preferences. nih.gov
A common method for creating unsymmetrical ureas involves reacting the primary amine of (piperidin-4-ylmethyl)amine with a wide range of isocyanates (R-N=C=O). mdpi.com This reaction directly installs a substituent (R) onto the terminal nitrogen. The substituent 'R' can be an alkyl, cycloalkyl, aromatic, or heterocyclic group, allowing for the generation of a large library of analogues. Alternatively, safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which is then reacted with a different primary or secondary amine to yield N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov
Table 3: Examples of Urea Nitrogen Modifications
| Modification Type | Reagent/Method | Resulting Structure |
|---|---|---|
| N'-Alkylation/Arylation | Reaction with Isocyanate (R-NCO) | (Piperidin-4-ylmethyl)-NH-CO-NH-R |
| N,N'-Disubstitution | Sequential reaction with CDI, then a secondary amine (R₂NH) | (Piperidin-4-ylmethyl)-NH-CO-NR₂ |
| N-Alkylation | Alkylation of the N-H adjacent to the piperidine (post-urea formation) | R'-(Piperidin-4-ylmethyl)-N-CO-NH₂ |
The piperidine ring offers multiple positions for functionalization, including the ring nitrogen (position 1) and the carbon atoms (positions 2, 3, 4, 5, and 6). Such modifications can alter the scaffold's three-dimensional shape, basicity, and interaction with biological targets. acs.orgwhiterose.ac.uk
N-Functionalization (Position 1): The secondary amine of the piperidine ring is readily functionalized through reactions such as reductive amination, acylation, or sulfonylation, providing access to a diverse set of N-substituted analogues. nih.gov
C-H Functionalization (Positions 2, 3, 4): Modern synthetic methods enable the direct functionalization of C-H bonds, which is a highly efficient strategy for late-stage modification. acs.org The site of functionalization (C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 or C4 positions. nih.gov The C3 position, being electronically deactivated, often requires indirect methods for functionalization. nih.govresearchgate.net
Table 4: Summary of Piperidine Ring Functionalization Strategies
| Position | Method | Description |
|---|---|---|
| 1 (Nitrogen) | Reductive Amination, Acylation | Reaction with aldehydes/ketones or acyl chlorides to introduce alkyl or acyl groups. nih.gov |
| 2 and 6 (α-carbons) | α-Lithiation/Trapping, C-H activation | Deprotonation followed by reaction with electrophiles; or direct catalytic C-H functionalization. acs.orgnih.gov |
| 3 and 5 (β-carbons) | Ring-closing metathesis, Cyclopropanation/Ring-opening | Often requires synthesis from acyclic precursors or indirect functionalization of tetrahydropyridines. nih.gov |
| 4 (γ-carbon) | C-H activation | Can be achieved with specific catalysts that favor the sterically accessible C4 position. nih.gov |
Introducing heterocyclic and aromatic rings onto the (piperidin-4-ylmethyl)urea scaffold is a common strategy in medicinal chemistry to explore interactions with biological targets, such as pi-stacking or additional hydrogen bonds. tandfonline.com These substituents can be appended to either the urea nitrogen or the piperidine ring.
For example, reacting (piperidin-4-ylmethyl)amine with a heterocyclic isocyanate, such as 2-isocyanatothiazole, would yield a derivative like 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-yl)urea, incorporating a thiazole (B1198619) ring. chemimpex.com Similarly, aromatic groups can be introduced using aryl isocyanates.
Alternatively, these rings can be attached to the piperidine nitrogen (position 1) via standard coupling reactions (e.g., Buchwald-Hartwig amination with an aryl halide) or to the carbon framework of the ring using palladium-catalyzed cross-coupling reactions on a pre-functionalized piperidine (e.g., a bromo-piperidine derivative). The synthesis of spiro-heterocycles, where a heterocyclic ring shares a carbon atom with the piperidine ring, represents a more complex but powerful method to introduce conformational rigidity and novel three-dimensional shapes. tandfonline.com
Introducing chirality into the (piperidin-4-ylmethyl)urea scaffold can lead to derivatives with distinct biological activities. Stereocenters can be installed on the piperidine ring, most commonly at the C2, C3, or C4 positions. Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds.
Several stereoselective strategies have been developed for the synthesis of substituted piperidines. nih.gov One approach involves the asymmetric hydrogenation of substituted pyridine (B92270) precursors using chiral catalysts. nih.govwhiterose.ac.uk Another powerful method is the use of chiral auxiliaries. For instance, D-arabinopyranosylamine can be used as a chiral auxiliary in domino Mannich-Michael reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further transformed into variously substituted chiral piperidine derivatives. researchgate.net Additionally, catalyst-controlled, enantioselective C-H functionalization provides a direct route to introduce chiral substituents onto the piperidine ring. nih.gov
Table 5: Approaches to Stereoselective Synthesis of Piperidine Scaffolds
| Method | Description | Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a substituted pyridine using a chiral metal catalyst (e.g., Iridium, Rhodium). nih.gov | Enantioenriched substituted piperidines. |
| Chiral Auxiliary-Mediated Synthesis | A temporary chiral group (e.g., a sugar derivative) directs the stereochemical outcome of a ring-forming reaction. researchgate.net | Diastereomerically pure piperidine intermediates. |
| Catalyst-Controlled C-H Functionalization | A chiral catalyst (e.g., a chiral rhodium complex) enables enantioselective insertion into a C-H bond of the piperidine ring. nih.gov | Direct formation of chiral functionalized piperidines. |
| Diastereoselective Lithiation/Trapping | Use of a chiral base or directing group to achieve diastereoselective deprotonation and subsequent reaction with an electrophile. nih.gov | Access to specific trans- or cis-diastereoisomers. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For (Piperidin-4-ylmethyl)urea (B3245183) dihydrochloride (B599025), a complete NMR analysis in a suitable deuterated solvent (such as D₂O or DMSO-d₆) would be required.
Proton (¹H) NMR for Structural Connectivity
A ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and provide initial structural insights through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region of the spectrum. The axial and equatorial protons at positions 2, 3, 5, and 6 would be chemically and magnetically distinct, leading to complex splitting patterns.
Methylene (B1212753) Bridge Protons (-CH₂-): The two protons of the methylene group linking the piperidine ring to the urea (B33335) moiety would likely appear as a doublet, coupled to the proton at the C4 position of the piperidine ring.
Piperidine C4 Proton (-CH-): The single proton at the C4 position would be expected to be a multiplet due to coupling with the adjacent protons on the ring and the methylene bridge.
Amine and Urea Protons (-NH-, -NH₂): The protons on the piperidinyl nitrogen (as an ammonium (B1175870) salt, -NH₂⁺-) and the urea group (-NH- and -NH₂-) are exchangeable. Their chemical shifts and visibility would be highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would typically disappear due to deuterium (B1214612) exchange. In a solvent like DMSO-d₆, they would be observable as distinct, often broad, signals.
Hypothetical ¹H NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~9.0 | Broad s | - | Piperidinium (B107235) NH₂⁺ |
| ~6.5 | Broad s | - | Urea NH |
| ~5.8 | Broad s | - | Urea NH₂ |
| ~3.2 | d | ~7.0 | -CH₂-N (Urea) |
| ~3.0 | m | - | Piperidine H2ax, H6ax |
| ~2.7 | m | - | Piperidine H2eq, H6eq |
| ~1.9 | m | - | Piperidine H4 |
| ~1.7 | m | - | Piperidine H3eq, H5eq |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Urea Carbonyl Carbon (C=O): This carbon would appear at the most downfield position, typically in the range of 160-180 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring (C2/C6, C3/C5, and C4) would resonate in the aliphatic region. The symmetry of the ring means C2 and C6 would be equivalent, as would C3 and C5.
Methylene Bridge Carbon (-CH₂-): The carbon of the methylene linker would also appear in the aliphatic region.
Hypothetical ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~165 | Urea C=O |
| ~45 | Piperidine C2/C6 |
| ~43 | Methylene -CH₂- |
| ~35 | Piperidine C4 |
Two-Dimensional NMR Techniques for Detailed Assignment
To unambiguously assign all proton and carbon signals and understand the molecule's conformation, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent. For instance, it would show correlations between the C4 proton, the methylene bridge protons, and the C3/C5 protons of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the definitive assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity of the entire molecule, for example, by showing a correlation from the methylene bridge protons to the urea carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule, particularly the orientation of the urea-methyl group relative to the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the exact mass and elemental formula of the compound and to study its fragmentation behavior upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS analysis, typically using electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the elemental formula (e.g., C₆H₁₆N₃O⁺ for the monoprotonated cation). This is a critical step in confirming the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. For (Piperidin-4-ylmethyl)urea, key fragmentation pathways would likely include:
Loss of Urea: Cleavage of the C-N bond between the methylene bridge and the urea group.
Cleavage of the Piperidine Ring: Fragmentation of the piperidine ring itself, leading to a characteristic series of smaller ions.
Loss of Ammonia (B1221849): Elimination of NH₃ from the urea moiety.
Analysis of these fragmentation patterns would provide conclusive evidence for the connectivity of the piperidinyl, methyl, and urea components of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For (Piperidin-4-ylmethyl)urea dihydrochloride, the spectra are expected to be dominated by vibrations of the piperidinium ring, the urea moiety, and the methylene linker.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: The protonated secondary amine in the piperidinium ring (R₂N⁺-H) and the N-H bonds of the urea group (-NH-C(O)-NH₂) will exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 3400-3100 cm⁻¹. spcmc.ac.inorgchemboulder.com In the solid state, extensive hydrogen bonding involving the chloride counter-ions would lead to this broadening and a shift to lower wavenumbers. spcmc.ac.in The primary amine portion of the urea will likely show two distinct bands corresponding to asymmetric and symmetric stretches. docbrown.info
C-H Stretching: The aliphatic C-H stretching vibrations from the piperidine ring and the methylene bridge will appear as strong bands in the 3000-2850 cm⁻¹ region.
C=O Stretching (Amide I): The urea carbonyl group (C=O) gives rise to a very strong and characteristic absorption band, known as the Amide I band. For secondary amides and ureas, this band is typically observed between 1680 and 1630 cm⁻¹. spectroscopyonline.com Its exact position is sensitive to hydrogen bonding. whiterose.ac.uk
N-H Bending and C-N Stretching (Amide II): A combination of N-H in-plane bending and C-N stretching from the urea group results in the Amide II band, which is typically found in the 1570-1515 cm⁻¹ range for secondary amides. spectroscopyonline.com
C-N Stretching: The C-N stretching vibrations of the piperidine ring and the urea group will produce signals in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the more symmetric vibrations and skeletal modes of the piperidine ring. The C=O stretch is also Raman active. whiterose.ac.uk
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretching | Piperidinium (R₂N⁺-H), Urea (-NH₂) | 3400 - 3100 | Strong, Broad | Medium |
| C-H Stretching | Piperidine ring, -CH₂- | 3000 - 2850 | Strong | Strong |
| C=O Stretching (Amide I) | Urea (-C=O) | 1680 - 1630 | Very Strong | Medium |
| N-H Bending (Amide II) | Urea (-NH-) | 1570 - 1515 | Medium to Strong | Weak |
| CH₂ Scissoring | Piperidine ring, -CH₂- | ~1465 | Medium | Medium |
| C-N Stretching | Piperidine, Urea | 1250 - 1020 | Medium | Medium |
| Ring Vibrations | Piperidine Skeleton | Various (Fingerprint) | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The presence and extent of chromophores—parts of a molecule that absorb light—determine the characteristics of a UV-Vis spectrum.
The structure of this compound lacks any extended conjugated π-systems, which are typically responsible for strong absorptions in the standard UV-Vis range (200-800 nm). The molecule is composed of saturated aliphatic systems (the piperidine ring and methylene bridge) and a small, isolated π-system in the urea's carbonyl group.
The expected electronic transitions are:
n → σ* Transitions: The non-bonding (n) electrons on the nitrogen and oxygen atoms can be excited to anti-bonding sigma orbitals (σ*). These are high-energy transitions and typically occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. wikipedia.orglibretexts.org Saturated amines and amides exhibit such absorptions. nist.gov
n → π* Transitions: The non-bonding electrons on the oxygen and nitrogen atoms of the urea moiety can be excited to the anti-bonding π* orbital of the carbonyl group. nih.gov For simple amides and ureas, these transitions are symmetry-forbidden or have very low probability, resulting in weak absorption bands (low molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹). libretexts.org They are expected to occur in the far UV region, around 180-210 nm. nih.gov
π → π* Transitions: The electrons in the π-bonding orbital of the carbonyl group can be excited to the corresponding π* anti-bonding orbital. This transition is expected to be more intense but also occurs at high energy (wavelengths below 200 nm) due to the lack of conjugation. libretexts.orgnih.gov
Consequently, a solution of this compound is expected to be colorless and show no significant absorbance in the 220-800 nm range. Any weak absorbance observed near the lower limit of the instrument would likely be attributable to the n → π* transition of the urea chromophore.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength (λ_max) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| n → σ* | N, O lone pairs → C-N, C-H, C-C σ* | < 200 nm | Low to Medium |
| n → π* | N, O lone pairs → C=O π* | ~180 - 210 nm | Very Low (< 100) |
| π → π* | C=O π → C=O π* | < 180 nm | Medium to High |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. In the absence of an experimentally determined crystal structure for this compound, its solid-state conformation and packing can be predicted based on the known structural features of its constituent parts.
Molecular Conformation:
Piperidinium Ring: The six-membered piperidine ring is expected to adopt a stable chair conformation, which minimizes steric and torsional strain. researchgate.netnih.gov The methylene-urea substituent at the C4 position would likely occupy an equatorial position to reduce steric hindrance.
Urea Moiety: The urea functional group is known to be planar or nearly planar due to the delocalization of nitrogen lone pairs into the carbonyl π-system. wikipedia.orgnih.gov
Crystal Packing and Intermolecular Interactions: The crystal structure will be dominated by a network of strong hydrogen bonds, given the presence of multiple hydrogen bond donors (N-H groups on the urea and piperidinium) and acceptors (the urea carbonyl oxygen and the chloride counter-ions). ul.ienih.gov
Hydrogen Bonding: The protonated piperidinium nitrogen (N⁺-H) will form a strong hydrogen bond with a chloride anion (Cl⁻). The N-H groups of the urea moiety are excellent hydrogen bond donors and can form interactions with the urea carbonyl oxygen of a neighboring molecule (forming dimers or chains) or with the chloride anions. nih.govresearchgate.net The urea carbonyl oxygen is a strong hydrogen bond acceptor and will likely interact with the N-H groups from either the piperidinium ring or another urea molecule. nih.gov
Ionic Interactions: Strong electrostatic interactions between the positively charged piperidinium cations and the negatively charged chloride anions will be a primary driving force for the crystal packing.
The combination of these directional hydrogen bonds and non-directional ionic forces would lead to a dense, three-dimensional network, resulting in a stable crystalline solid.
Table 3: Predicted Key Structural Parameters for this compound
| Structural Feature | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Piperidinium Ring Conformation | Chair | Minimization of steric and torsional strain researchgate.netnih.gov |
| Substituent Position | Equatorial | Steric preference for bulky groups |
| Urea Group Geometry | Planar or near-planar | π-conjugation and resonance wikipedia.orgnih.gov |
| Primary Packing Force | Ionic Interactions | Attraction between piperidinium cation and chloride anions |
| Key Intermolecular Interactions | Hydrogen Bonding | N⁺-H···Cl⁻, N-H···Cl⁻, N-H···O=C nih.govresearchgate.net |
Mechanistic Studies of Chemical Reactivity and Selectivity
Reaction Mechanism Elucidation for Synthesis of (Piperidin-4-ylmethyl)urea (B3245183) Dihydrochloride (B599025)
The synthesis of (Piperidin-4-ylmethyl)urea dihydrochloride, while not extensively detailed in dedicated literature, can be understood through established mechanisms for urea (B33335) formation. A prevalent and efficient method for creating unsymmetrical ureas involves the reaction of a primary amine with an isocyanate. In this context, the synthesis would likely proceed through the nucleophilic addition of (piperidin-4-yl)methanamine to an isocyanate equivalent.
The reaction mechanism initiates with the lone pair of electrons on the primary amine nitrogen of (piperidin-4-yl)methanamine attacking the electrophilic carbonyl carbon of an isocyanate, such as isocyanic acid or a protected isocyanate. This step forms a tetrahedral intermediate. Subsequently, a proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the urea linkage. The reaction is typically carried out in a suitable solvent like DMF, THF, or DCM at room temperature and does not necessitate a base. jkchemical.comcommonorganicchemistry.com
Alternative synthetic strategies for urea formation that could be applicable include:
Reaction with Phosgene (B1210022) or its Equivalents: (Piperidin-4-yl)methanamine can react with phosgene (COCl₂) or a safer solid equivalent like triphosgene (B27547). This reaction proceeds via an intermediate isocyanate, which then reacts with another molecule of the amine. Careful control of stoichiometry is crucial to avoid the formation of symmetrical urea byproducts. wikipedia.orgnih.gov
Transamidation of Urea: This method involves heating (piperidin-4-yl)methanamine with urea. The reaction mechanism is thought to proceed through the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (B1221849). The isocyanic acid is then trapped by the more nucleophilic (piperidin-4-yl)methanamine to form the desired product. This process often requires elevated temperatures (above 120°C) and an excess of urea to drive the reaction to completion. nih.gov The presence of water can facilitate this reaction at lower temperatures (80-90°C) by assisting in the proton transfer for the in-situ formation of isocyanic acid. nih.gov
From Carboxylic Acid Derivatives: A Curtius rearrangement of a corresponding acyl azide, derived from a carboxylic acid, can generate an isocyanate intermediate in situ. This isocyanate can then be reacted with (piperidin-4-yl)methanamine to yield the final urea product. organic-chemistry.org
The final step in the synthesis is the formation of the dihydrochloride salt, which is achieved by treating the free base with two equivalents of hydrochloric acid in a suitable solvent. This protonates the basic piperidine (B6355638) nitrogen and the primary amine of the urea moiety, enhancing the compound's stability and solubility in aqueous media.
Investigation of Selective Functionalization of Piperidine and Urea Moieties
The structure of this compound possesses multiple reactive sites, namely the secondary amine of the piperidine ring and the two nitrogen atoms of the urea group. Selective functionalization of these sites is crucial for modifying the compound's properties and for its potential use in further chemical synthesis.
Functionalization of the Piperidine Moiety:
The piperidine nitrogen is a secondary amine and is generally the most nucleophilic site in the molecule (in its free base form). This allows for selective functionalization through various reactions:
N-Alkylation and N-Arylation: The piperidine nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination. Protecting groups on the urea nitrogens may be necessary to prevent side reactions, depending on the reaction conditions.
N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides to form amides.
C-H Functionalization: More advanced techniques allow for the direct functionalization of the C-H bonds of the piperidine ring. The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and directing groups. For instance, rhodium-catalyzed C-H insertions have been used to introduce substituents at various positions on the piperidine ring. nih.gov
Functionalization of the Urea Moiety:
The nitrogen atoms of the urea group are significantly less nucleophilic than the piperidine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. However, functionalization is still possible under specific conditions:
N-Alkylation and N-Acylation: These reactions on the urea nitrogens are generally more challenging and often require stronger bases and more reactive electrophiles compared to the functionalization of the piperidine nitrogen. Selective functionalization of one urea nitrogen over the other can be difficult to achieve.
Reaction with Aldehydes: Ureas with N-H bonds can react with aldehydes, such as formaldehyde, to form hydroxymethyl derivatives. wikipedia.org
The selectivity of functionalization can be controlled by carefully choosing the reaction conditions, such as the solvent, temperature, and the nature of the base and electrophile. In many cases, a protection-deprotection strategy would be necessary to achieve the desired regioselectivity. For instance, the piperidine nitrogen could be protected with a group like Boc (tert-butyloxycarbonyl) to direct functionalization towards the urea moiety, and the protecting group can be subsequently removed.
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of moisture. Understanding its degradation pathways is essential for its storage and handling.
Hydrolytic Stability:
The urea linkage is susceptible to hydrolysis, especially under acidic or basic conditions, although it is relatively stable at neutral pH.
Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the urea can be protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond and the formation of (piperidin-4-yl)methanamine, ammonia, and carbon dioxide. The dihydrochloride salt form of the compound would likely exhibit increased stability against hydrolysis compared to the free base due to the protonation of the basic nitrogens. The hydrolysis of urea hydrochloride in aqueous solution results in the formation of free hydrochloric acid and urea, which can further catalyze the hydrolysis of other molecules. scispace.com
Basic Conditions: Under basic conditions, the urea can be deprotonated to form an anion, which is less stable and can undergo hydrolysis. Alternatively, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon can lead to the formation of a tetrahedral intermediate, which then breaks down to yield (piperidin-4-yl)methanamine and a carbamate (B1207046) intermediate. The carbamate can then decompose to ammonia and carbon dioxide. acs.org
Thermal Stability:
Piperidine Moiety: Piperidine itself is a relatively stable six-membered ring. However, at elevated temperatures, thermal degradation can occur. Studies on piperazine (B1678402) (a related six-membered heterocyclic amine) have shown that thermal degradation is minimal up to 150°C. researchgate.net For substituted piperidines, the degradation rate can be influenced by the nature and position of the substituents. researchgate.net Upon heating to decomposition, piperidine can emit toxic fumes of nitrogen oxides. nih.gov
Urea Moiety: The thermal degradation of urea can proceed through several pathways. One common pathway is the decomposition back to isocyanic acid and the corresponding amine, in this case, (piperidin-4-yl)methanamine. This process is often reversible. At higher temperatures, further decomposition can lead to the formation of biuret, triuret, and other condensation products. The presence of moisture can influence the degradation pathways, potentially favoring hydrolysis. researchgate.net
The following table summarizes the expected degradation products under different conditions.
| Condition | Moiety | Degradation Pathway | Major Products |
| Acidic Hydrolysis | Urea | C-N bond cleavage | (Piperidin-4-yl)methanamine, Ammonia, Carbon Dioxide |
| Basic Hydrolysis | Urea | C-N bond cleavage | (Piperidin-4-yl)methanamine, Carbamate, Ammonia, Carbon Dioxide |
| Thermal Degradation | Piperidine | Ring decomposition | Nitrogen oxides, various smaller molecules |
| Thermal Degradation | Urea | Reversible decomposition | (Piperidin-4-yl)methanamine, Isocyanic acid |
Kinetic and Thermodynamic Studies of Relevant Chemical Transformations
Kinetics of Synthesis:
The formation of ureas from the reaction of amines with isocyanates is generally a fast reaction. The reaction of primary aliphatic amines with aromatic isocyanates can have half-lives on the order of milliseconds. umn.edu The reaction is typically second order, first order in both the amine and the isocyanate. The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate.
For the synthesis via transamidation with urea, the rate-limiting step is often the thermal decomposition of urea to generate isocyanic acid. nih.gov Consequently, the reaction rate is highly dependent on temperature and the concentration of urea. Studies on the hydrolysis of urea to generate ammonia have determined the activation energy for this process to be approximately 60.93 kJ/mol. acs.orgresearchgate.net
Thermodynamics of Synthesis:
The reaction between an amine and an isocyanate to form a urea is typically an exothermic process. The enthalpy of reaction for the formation of ureas from isocyanates and amines is generally in the range of -100 to -120 kJ/mol. This large negative enthalpy change indicates that the formation of the urea is thermodynamically favorable.
Kinetics of Degradation (Hydrolysis):
The rate of urea hydrolysis is highly dependent on pH and temperature. The uncatalyzed hydrolysis of urea in aqueous solution is extremely slow at room temperature, with an estimated half-life of 3.6 years at 38°C. nih.gov This is due to the high resonance stabilization of the urea molecule. The activation energy for the spontaneous hydrolysis of urea is significant. However, the rate of hydrolysis is accelerated under both acidic and basic conditions. The hydrolysis of urea is often modeled as a first-order reaction with respect to the urea concentration. researchgate.net
The following table presents a summary of typical kinetic and thermodynamic parameters for relevant reactions, based on data from analogous systems.
| Reaction | Parameter | Typical Value |
| Amine + Isocyanate → Urea | Reaction Order | Second Order (First order in each reactant) |
| Enthalpy of Reaction (ΔH) | -100 to -120 kJ/mol | |
| Urea Hydrolysis | Activation Energy (Ea) | ~60.93 kJ/mol (uncatalyzed) |
| Half-life (t½) at 38°C | ~3.6 years (uncatalyzed, neutral pH) |
It is important to note that these values are for general urea formation and hydrolysis reactions and may vary for the specific case of this compound depending on factors such as steric hindrance and the electronic effects of the piperidin-4-ylmethyl substituent.
Research Applications in Materials Science, Analytical Chemistry, and Molecular Probes
Utilization as Chemical Building Blocks for Complex Organic Molecules
The piperidine (B6355638) and urea (B33335) moieties in (Piperidin-4-ylmethyl)urea (B3245183) dihydrochloride (B599025) serve as key reactive sites, making it a versatile building block in organic synthesis. The piperidine ring, a common scaffold in many biologically active compounds, can be functionalized at the nitrogen atom, while the urea group can participate in various condensation and addition reactions. This dual reactivity allows for the construction of intricate molecular architectures.
The synthesis of piperidine derivatives is a significant area of research in medicinal chemistry, as this structural motif is present in numerous pharmaceuticals. mdpi.com The classical approach to creating urea derivatives often involves the use of reagents like phosgene (B1210022) or its equivalents, which can be hazardous. nih.gov The synthesis of N,N-disubstituted or N,N,N'-trisubstituted unsymmetrical urea derivatives can be achieved through the reaction of amines with isocyanates. nih.gov The piperidine-urea scaffold is of particular interest in the development of enzyme inhibitors and receptor modulators. For instance, piperidine urea derivatives have been synthesized and evaluated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Furthermore, the synthesis of piperidine and piperazine (B1678402) compounds as CCR5 antagonists highlights the utility of this class of compounds in drug discovery. google.com
Incorporation into Polymer Formulations for Advanced Materials Development
While specific research on the incorporation of (Piperidin-4-ylmethyl)urea dihydrochloride into polymers is not extensively documented, the structural motifs present in the molecule suggest its potential utility in polymer science. Urea and piperidine derivatives have been explored for the synthesis of novel polymers with tailored properties.
For example, new sterically hindered piperidine derivatives have been used to synthesize multifunctional methacryloyl ureas. researchgate.net These monomers, containing both a hindered piperidine and a hydroxyl group, have been successfully homopolymerized and copolymerized with other monomers like styrene (B11656) and methyl methacrylate. researchgate.net The resulting polymers, characterized by techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, as well as gel permeation chromatography (GPC), demonstrate the feasibility of incorporating piperidine-urea structures into polymer chains. researchgate.net The presence of the piperidine moiety can impart desirable properties to the polymer, such as thermal stability and light resistance, which are characteristic of hindered amine light stabilizers (HALS).
Development of Analytical Methods for Detection and Quantification
The development of reliable analytical methods for the detection and quantification of this compound is crucial for its application in various research areas. The compound's structure lends itself to analysis by both chromatographic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of piperidine and urea derivatives. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for such analyses. For instance, a sensitive and accurate RP-HPLC method has been established for the determination of piperidine and piperidine hydrochloride in pharmaceutical formulations. researchgate.net This method often involves pre-column derivatization to enhance the detectability of the analyte. researchgate.net
For compounds lacking a strong UV chromophore, alternative detection methods can be employed with HPLC. An isocratic reversed-phase HPLC method with charged aerosol detection (CAD) has been developed for the quantitative determination of 4-methanesulfonyl-piperidine hydrochloride. researchgate.net Given that this compound also possesses a piperidine core, similar chromatographic conditions and detection strategies could likely be adapted for its analysis. The mobile phase for such separations often consists of a mixture of acetonitrile (B52724) and water with additives like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Spectrometric methods, particularly UV-Visible spectrophotometry and mass spectrometry, are integral to the characterization and quantification of urea and piperidine-containing compounds. The urea functionality can be detected by UV-Vis spectroscopy, sometimes after derivatization to produce a colored product. rsc.org For example, the reaction of urea with p-dimethylaminobenzaldehyde can be used for its spectrophotometric determination. rsc.org
UV-visible spectroscopy can also be used to study the complexation of urea with other molecules, such as silver nanoparticles, where a red shift in the absorption spectrum can indicate complex formation. lidsen.com The UV spectra of urea and its derivatives typically show absorption in the lower UV region. researchgate.net Extensive NMR studies and ultraviolet spectral analysis in solution have been performed on substituted diphenylureas to understand their conformational properties. nih.gov
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful technique for the identification and quantification of compounds like this compound, providing information about the molecular weight and structure. evitachem.com
Design and Synthesis of Molecular Probes for Chemical Biology Research
The piperidine-urea scaffold is a prominent feature in the design and synthesis of molecular probes for studying biological systems, including enzyme-substrate interactions and receptor mapping. The ability of the urea group to form stable hydrogen bonds with biological targets makes it a key pharmacophore in many drug candidates. nih.gov
Derivatives of piperidin-4-yl-urea have been identified as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), which is a target for the treatment of obesity. nih.gov These compounds were optimized to minimize off-target effects, such as inhibition of the hERG potassium channel. nih.gov Similarly, 1-aryl-3-piperidin-4-yl-urea derivatives have been developed as small-molecule antagonists for the CXCR3 receptor, a potential target for inflammatory diseases. lookchem.com
In the realm of enzyme inhibition, piperidine urea derivatives have been synthesized and evaluated as efficacious inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome. nih.gov Furthermore, piperidine urea derived compounds are being investigated as inhibitors of soluble epoxide hydrolase for the treatment of pain and neurodegenerative diseases. google.com The versatility of the piperidine-urea structure allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
| Biological Target | Compound Class | Therapeutic Area |
| Melanin-concentrating hormone receptor 1 (MCH-R1) | Piperidin-4-yl-urea derivatives | Obesity |
| CXCR3 receptor | 1-aryl-3-piperidin-4-yl-urea derivatives | Inflammatory diseases |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Piperidine urea derivatives | Diabetes, Metabolic syndrome |
| Soluble epoxide hydrolase | Piperidine urea derivatives | Pain, Neurodegenerative diseases |
Applications in Agrochemical Research as Chemical Intermediates for Crop Protection Agents
The piperidine moiety is a structural component found in some agrochemicals, suggesting that this compound could serve as a valuable chemical intermediate in the synthesis of new crop protection agents. While direct applications of this specific compound in agrochemical synthesis are not widely reported, the broader class of piperidine derivatives has been utilized in this field.
For instance, the natural alkaloid piperine, which contains a piperidine ring, has been used as a scaffold for the synthesis of new ester derivatives with significant acaricidal and aphicidal activities. nih.gov This demonstrates the potential of incorporating the piperidine structure into molecules designed for crop protection. The development of novel pesticides often involves the structural modification of known bioactive compounds to enhance their efficacy and reduce environmental impact. The reactive nature of this compound makes it a suitable candidate for such synthetic modifications in the search for new and effective agrochemicals. A related compound, 4-Piperidin-4-Ylmethylpyridine Dihydrochloride, is noted for its applications in both pharmaceutical and agrochemical research. chemimpex.com
Research on this compound as a Corrosion Inhibitor Remains Undocumented in Publicly Available Literature
A comprehensive search of scientific databases and chemical literature has revealed no specific studies investigating the application of this compound as a corrosion inhibitor in materials science.
While the broader classes of urea and piperidine derivatives have been the subject of research for their potential in material protection, information specifically detailing the performance and mechanism of this compound for this purpose is not available in the public domain.
Investigations into related compounds, such as mono and bis-4-methylpiperidiniummethyl-urea, have shown that urea and piperidine moieties can be effective in mitigating the corrosion of metals, particularly steel, in acidic environments. These studies suggest that the nitrogen and oxygen atoms in the urea group, as well as the nitrogen in the piperidine ring, can act as adsorption centers on the metal surface, forming a protective layer that inhibits the corrosion process.
However, the specific structure of this compound, including the particular arrangement of its functional groups and its salt form, would significantly influence its electronic properties, solubility, and ultimately its efficacy and mechanism as a corrosion inhibitor. Without dedicated research on this exact compound, any discussion of its potential in corrosion inhibition would be purely speculative and fall outside the requested scope of this article.
Therefore, the subsection on "Investigations as Corrosion Inhibitors in Material Protection Research" cannot be developed with scientifically accurate and detailed findings as per the user's instructions. No data tables or specific research findings on the corrosion inhibition properties of this compound could be located.
Q & A
Basic: What are the recommended methods for synthesizing (Piperidin-4-ylmethyl)urea dihydrochloride, and how can reaction efficiency be optimized?
The synthesis typically involves coupling piperidin-4-ylmethanamine with urea derivatives under acidic conditions. Optimization strategies include:
- Catalyst selection : Use of coupling agents like EDCl/HOBt to enhance amide bond formation efficiency.
- Temperature control : Maintaining reactions at 0–5°C to minimize side reactions (e.g., over-alkylation).
- Molar ratios : A 1:1.2 molar ratio of amine to urea precursor improves yield .
Post-synthesis, purification via recrystallization in ethanol/water mixtures ensures high purity.
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm structural integrity (e.g., urea NH peaks at δ 5.8–6.2 ppm).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>98%).
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 175.12 for the free base).
- Elemental analysis : Confirms stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography) .
Advanced: How do researchers resolve contradictions in solubility data for this compound across different solvent systems?
Discrepancies often arise from solvent polarity and salt dissociation dynamics. Systematic approaches include:
- Solvent screening : Test solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods.
- pH-dependent studies : Adjust pH (1–7) to evaluate solubility in buffered solutions, as the dihydrochloride form may precipitate at higher pH.
- Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility .
Advanced: What strategies are employed to mitigate degradation of this compound under varying pH and temperature conditions?
Degradation pathways (e.g., hydrolysis of urea groups) are managed through:
- Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks to identify degradation products via LC-MS.
- Buffered formulations : Store solutions at pH 3–4 to minimize base-catalyzed hydrolysis.
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Critical safety measures include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- Emergency procedures : Immediate skin/eye rinsing with water for 15 minutes upon contact; seek medical attention if irritation persists .
Advanced: How does the dihydrochloride salt form influence the compound’s pharmacokinetic properties compared to its free base?
The salt form impacts:
- Solubility : Enhanced aqueous solubility due to ionic dissociation, improving bioavailability.
- Stability : Reduced hygroscopicity compared to the free base, minimizing deliquescence.
- Toxicity : Salt forms may alter tissue distribution; comparative studies in rodent models are recommended to assess clearance rates .
Basic: How can researchers validate analytical methods for quantifying this compound in complex matrices?
Validation parameters per ICH guidelines include:
- Linearity : Calibration curves (1–100 µg/mL) with .
- Accuracy : Spike-and-recovery tests (85–115% recovery in biological fluids).
- Precision : Intraday/interday CV < 5% for replicate analyses .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The piperidine ring’s conformation and urea moiety influence reactivity:
- Steric effects : Axial vs. equatorial positioning of the methylurea group affects accessibility to nucleophiles.
- Electronic effects : Protonation of the piperidine nitrogen (pKa ~8.5) enhances electrophilicity at the urea carbonyl.
Computational studies (DFT) can model transition states to predict regioselectivity .
Basic: What are the critical parameters for scaling up the synthesis of this compound from lab to pilot plant?
Key considerations include:
- Heat transfer : Use jacketed reactors to control exothermic reactions during urea coupling.
- Mixing efficiency : Optimize impeller speed to ensure homogeneity in large-scale batches.
- Workup procedures : Implement continuous extraction systems to reduce solvent waste .
Advanced: How can researchers address discrepancies in biological activity data across different cell lines or assays?
Contradictions may arise from assay conditions or cell-specific metabolism. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
